molecular formula C16H13F3N2O4S2 B2897121 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1448122-53-9

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2897121
CAS No.: 1448122-53-9
M. Wt: 418.41
InChI Key: GFEKWAXJHPUMOY-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of furan, thiazole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and thiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethoxybenzenesulfonyl chloride and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The thiazole ring can be reduced to form different derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiazole ring can yield thiazolidines.

Scientific Research Applications

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide
  • N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-chlorobenzenesulfonamide

Uniqueness

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it particularly valuable in various applications.

Properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4S2/c1-10-14(26-15(21-10)13-3-2-8-24-13)9-20-27(22,23)12-6-4-11(5-7-12)25-16(17,18)19/h2-8,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEKWAXJHPUMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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